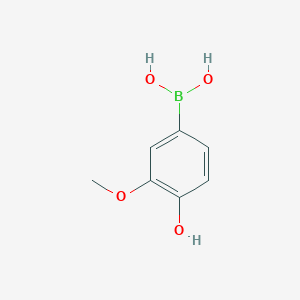

(4-Hydroxy-3-methoxyphenyl)boronic acid

Beschreibung

BenchChem offers high-quality (4-Hydroxy-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFBWSFTHSYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468512 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-21-4 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Hydroxy-3-methoxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest for its potential biological activities. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role in cross-coupling reactions and its potential as a tyrosinase inhibitor and antimicrobial agent.

Physicochemical Properties

(4-Hydroxy-3-methoxyphenyl)boronic acid is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 182344-21-4 | |

| Molecular Formula | C₇H₉BO₄ | [1][2] |

| Molecular Weight | 167.96 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI | InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | [2] |

| InChIKey | UZFBWSFTHSYXCN-UHFFFAOYSA-N | [2] |

| SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O | [1] |

Synthesis and Purification

Proposed Synthesis Protocol

Reaction: Protection of the hydroxyl group of 4-bromo-2-methoxyphenol, followed by lithium-halogen exchange and reaction with a borate ester, and subsequent deprotection and hydrolysis.

Materials:

-

4-bromo-2-methoxyphenol

-

Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Methodology:

-

Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is first protected to prevent interference with the subsequent organolithium reagent. This can be achieved using a suitable protecting group like tert-butyldimethylsilyl (TBDMS).

-

Lithiation and Borylation: The protected aryl bromide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring for a specified time, triisopropyl borate is added, and the reaction is allowed to warm to room temperature.

-

Hydrolysis and Deprotection: The reaction is quenched with aqueous HCl. The acidic conditions will also facilitate the removal of the TBDMS protecting group.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Purification Protocol

Arylboronic acids can often be purified by recrystallization.[3][4]

Methodology:

-

Dissolve the crude (4-Hydroxy-3-methoxyphenyl)boronic acid in a minimal amount of a hot solvent, such as a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The following diagram illustrates a generalized workflow for the synthesis and purification of an arylboronic acid.

Spectroscopic Data

While experimental spectra for (4-Hydroxy-3-methoxyphenyl)boronic acid are not available in the provided search results, typical spectral characteristics can be predicted based on its structure.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The hydroxyl and boronic acid protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region. The methoxy carbon would be around 55-60 ppm. The carbon attached to the boron atom would likely be deshielded. |

| IR (Infrared) Spectroscopy | Characteristic peaks would include a broad O-H stretch for the phenolic and boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 168. Fragmentation may involve the loss of water, methoxy group, or the boronic acid moiety. |

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A protocol adapted from the coupling of 5-iodovanillin with an arylboronic acid is provided below.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl halide (e.g., 5-iodovanillin) with (4-Hydroxy-3-methoxyphenyl)boronic acid.

Materials:

-

Aryl halide (e.g., 5-iodovanillin)

-

(4-Hydroxy-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., 10% Pd/C or Pd(OAc)₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., water, 1,4-dioxane)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Methodology:

-

In a round-bottom flask, combine the aryl halide (1.0 equiv), (4-Hydroxy-3-methoxyphenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 5 mol% Pd/C), and base (e.g., 3.0 equiv K₂CO₃).

-

Add the solvent (e.g., water) and stir the mixture vigorously.

-

Heat the reaction to reflux for the required time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted in the following diagram.

Biological Activities

While specific studies on the biological activities of (4-Hydroxy-3-methoxyphenyl)boronic acid are limited in the provided search results, related phenolic and boronic acid compounds have shown promise in several areas.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Phenolic compounds are known to be tyrosinase inhibitors. While no specific IC₅₀ value for (4-Hydroxy-3-methoxyphenyl)boronic acid is available, related compounds have demonstrated potent inhibitory activity. The mechanism often involves the chelation of copper ions in the enzyme's active site by the hydroxyl groups of the phenolic structure.

The general mechanism of tyrosinase inhibition by phenolic compounds is illustrated below.

Antimicrobial Activity

Boronic acids have emerged as a class of compounds with significant antimicrobial potential.[8][9][10][11] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[8][12] The boron atom can form a stable tetrahedral complex with the active site serine of these enzymes, effectively inactivating them.[12]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of (4-Hydroxy-3-methoxyphenyl)boronic acid can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14][15][16][17] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

The following table summarizes potential biological activities and the assays used for their evaluation.

| Biological Activity | Assay | Key Principle |

| Tyrosinase Inhibition | Spectrophotometric assay using L-DOPA as a substrate | Measures the decrease in the rate of dopachrome formation in the presence of the inhibitor. |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) determination | Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Measures the discoloration of the DPPH radical upon receiving a hydrogen atom or electron from the antioxidant. |

| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant. |

Conclusion

(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable and versatile compound for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, its structural similarity to known bioactive molecules suggests potential for further investigation into its tyrosinase inhibitory, antimicrobial, and antioxidant properties. This guide provides a foundational understanding of this compound, though further experimental validation of the proposed protocols and biological activities is warranted.

References

- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. news-medical.net [news-medical.net]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Hydroxy-3-methoxyphenyl)boronic acid, a substituted phenylboronic acid, is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a boronic acid moiety, a hydroxyl group, and a methoxy group, impart valuable reactivity and make it a key building block in the synthesis of complex molecules and biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications.

Core Physical and Chemical Properties

The fundamental properties of (4-Hydroxy-3-methoxyphenyl)boronic acid are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)boronic acid | [1][2] |

| CAS Number | 182344-21-4 | [1][3] |

| Molecular Formula | C₇H₉BO₄ | [1][3] |

| Molecular Weight | 167.96 g/mol | [1] |

| Appearance | Solid, powder | [3][4] |

| Melting Point | Data for the specific boronic acid is not readily available; its pinacol ester melts at 105-109 °C. | |

| Solubility | Described as soluble in polar solvents due to the presence of hydroxyl and methoxy groups. | [4] |

| pKa | Specific experimental data is not readily available. | |

| Storage Conditions | Store in an inert atmosphere, in a freezer, under -20°C. | [2] |

Spectroscopic Data

-

¹H NMR: Expected signals would include distinct aromatic protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons, and broad singlets for the hydroxyl (-OH) and boronic acid (-B(OH)₂) protons.

-

¹³C NMR: Expected signals would include carbons of the aromatic ring, with shifts influenced by the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing boronic acid group, as well as a signal for the methoxy carbon.

Chemical Properties and Reactivity

(4-Hydroxy-3-methoxyphenyl)boronic acid is a key reagent in several important organic transformations, primarily due to the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide (or triflate), enabling the synthesis of biaryl compounds. The presence of the hydroxyl and methoxy groups on the phenyl ring can influence the electronic properties of the molecule and its reactivity in the coupling process. These functional groups also offer sites for further chemical modification. This reaction is a cornerstone in the synthesis of pharmaceuticals and complex organic materials.[5][6]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful application of (4-Hydroxy-3-methoxyphenyl)boronic acid in a laboratory setting.

Representative Synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid

While a specific, detailed protocol for the synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid is not widely published, a general and plausible method can be adapted from the synthesis of similar hydroxyphenylboronic acids. This representative protocol starts from a commercially available precursor, 4-bromo-2-methoxyphenol. The phenolic hydroxyl group must be protected before the borylation step.

Caption: A plausible synthetic pathway for the target compound.

Methodology:

-

Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is protected, for example, as a silyl ether, to prevent it from interfering with the subsequent organometallic reactions.

-

Formation of Organometallic Intermediate: The protected aryl bromide is then converted into an organolithium or Grignard reagent by reacting it with an organolithium reagent (like n-butyllithium) or magnesium metal at low temperatures.

-

Borylation: The organometallic intermediate is reacted with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the protecting group from the hydroxyl moiety, to yield the final (4-Hydroxy-3-methoxyphenyl)boronic acid. The product is then typically purified by recrystallization.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the coupling of (4-Hydroxy-3-methoxyphenyl)boronic acid with a generic aryl bromide.

Materials:

-

(4-Hydroxy-3-methoxyphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Base, e.g., aqueous 2M Sodium Carbonate (Na₂CO₃)

-

Solvent, e.g., a mixture of Toluene and Water

Procedure:

-

To a reaction flask, add the aryl bromide, (4-Hydroxy-3-methoxyphenyl)boronic acid, and the palladium catalyst.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Add the degassed solvent mixture (e.g., Toluene) and the aqueous base.

-

The reaction mixture is heated with vigorous stirring (e.g., at 85-100 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Applications in Research and Drug Development

(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable building block in several areas of chemical and pharmaceutical research:

-

Synthesis of Bioactive Compounds: It is used as a reagent in the synthesis of 4-arylcoumarins, which have shown potential as antiprotozoal agents.[5]

-

C-H Functionalization: It participates in direct palladium-catalyzed C-H functionalization reactions, for example, with benzoquinones.[5]

-

Drug Discovery: As a fragment in medicinal chemistry, the 4-hydroxy-3-methoxyphenyl motif (a guaiacol substructure) is present in many natural products and pharmaceuticals. The ability to easily install this group onto various scaffolds via Suzuki-Miyaura coupling makes it an important tool for generating libraries of potential drug candidates for screening.

Caption: Key properties and applications of the compound.

References

- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Hydroxy-3-methoxyphenyl)boronic acid | 182344-21-4 [sigmaaldrich.com]

- 3. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 4. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)… [cymitquimica.com]

- 5. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Hydroxy-3-methoxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility primarily stems from its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and heteroaryl scaffolds present in many biologically active compounds.[1] This guide provides a comprehensive overview of a viable synthetic route to (4-Hydroxy-3-methoxyphenyl)boronic acid, detailed experimental protocols, and its relevance in the context of a key signaling pathway in drug development.

Synthetic Approach

A robust and frequently employed method for the synthesis of arylboronic acids involves the reaction of an organometallic species, derived from an aryl halide, with a borate ester, followed by hydrolysis. For the synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid, a suitable starting material is 4-bromo-2-methoxyphenol. This precursor can be converted to the target boronic acid via a lithiation reaction followed by quenching with a trialkyl borate.

The overall synthetic transformation is depicted below:

References

(4-Hydroxy-3-methoxyphenyl)boronic acid structural formula and molecular weight

An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

(4-Hydroxy-3-methoxyphenyl)boronic acid, also known as 3-Methoxy-4-hydroxyphenylboronic acid, is an organic compound featuring a benzene ring substituted with hydroxyl, methoxy, and boronic acid functional groups.[1] Its chemical structure is foundational to its utility in various chemical syntheses.

Quantitative Data Summary

The key quantitative data for (4-Hydroxy-3-methoxyphenyl)boronic acid are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₄ | [1][2][3] |

| Molecular Weight | 167.96 g/mol | [2][4] |

| 167.955 g/mol | [3] | |

| 167.9550 | [1] | |

| CAS Number | 182344-21-4 | [1][2][3][5] |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)boronic acid | [2] |

| SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O | [2] |

Structural Formula

The structural formula of (4-Hydroxy-3-methoxyphenyl)boronic acid is depicted in the diagram below, illustrating the arrangement of its constituent atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of (4-Hydroxy-3-methoxyphenyl)boronic acid are typically proprietary or published in peer-reviewed scientific literature and are not available in general public domains. However, a common application of its derivatives, such as the pinacol ester, is in Suzuki-Miyaura cross-coupling reactions.[6]

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids.

References

- 1. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 2. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-methoxyphenylboronic Acid | LGC Standards [lgcstandards.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. (4-Hydroxy-3-methoxyphenyl)boronic acid | 182344-21-4 [sigmaaldrich.com]

- 6. 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 98 269410-22-2 [sigmaaldrich.com]

Spectroscopic Data Analysis of (4-Hydroxy-3-methoxyphenyl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxy-3-methoxyphenyl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | br s | 1H | Ar-OH |

| ~7.8 - 8.2 | br s | 2H | B(OH ) |

| ~7.35 | d | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| 3.84 | s | 3H | -OCH ₃ |

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C -OH |

| ~148 | C -OCH₃ |

| ~135 | C -B(OH)₂ |

| ~125 | Ar-C H |

| ~115 | Ar-C H |

| ~112 | Ar-C H |

| 55.6 | -OC H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (phenolic and boronic acid) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1270 | Strong | Aryl C-O stretch |

| ~1150 | Medium | C-O stretch (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. The molecular formula for (4-Hydroxy-3-methoxyphenyl)boronic acid is C₇H₉BO₄, with a molecular weight of 167.96 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Assignment |

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M - H₂O]⁺ |

| 137 | [M - OCH₃]⁺ |

| 122 | [M - H₂O - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of solid (4-Hydroxy-3-methoxyphenyl)boronic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Gently agitate or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Processing :

-

The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization :

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is heated to induce vaporization.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI).

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and the signal is amplified.

-

-

Data Processing :

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak and significant fragment ions are identified.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Hydroxy-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3-methoxyphenyl)boronic acid is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry, most notably as a key reagent in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (4-Hydroxy-3-methoxyphenyl)boronic acid and its analogs. Due to the limited availability of specific quantitative data for the title compound, this guide presents data for structurally related boronic acids to provide valuable insights. Detailed experimental protocols for determining solubility and stability are also provided to empower researchers in generating specific data for their applications.

Introduction

(4-Hydroxy-3-methoxyphenyl)boronic acid, also known as 4-hydroxy-3-methoxybenzeneboronic acid, is an aromatic boronic acid featuring both a hydroxyl and a methoxy group on the phenyl ring. These functional groups significantly influence its physicochemical properties, including its reactivity and solubility in various solvents. The boronic acid moiety allows for the formation of reversible covalent bonds with diols, a property leveraged in sensing and drug delivery applications. Its primary utility, however, lies in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1] An understanding of its solubility is critical for reaction setup and optimization, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, as well as for predicting its degradation pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 182344-21-4 | [1] |

| Molecular Formula | C₇H₉BO₄ | [1] |

| Molecular Weight | 167.96 g/mol | [1] |

| Appearance | Solid, powder | [2] |

| Melting Point | Not available | |

| pKa | Not available |

Solubility

Direct quantitative solubility data for (4-Hydroxy-3-methoxyphenyl)boronic acid in a wide range of organic solvents is not extensively reported in the literature. However, the presence of the polar hydroxyl and methoxy groups suggests that it will exhibit higher solubility in polar solvents due to increased potential for hydrogen bonding.

To provide a useful reference, the following tables summarize the solubility of structurally related boronic acids.

Table 1: Qualitative Solubility of 4-Methoxyphenylboronic acid in Various Solvent Systems

| Solvent System | Solubility | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |

| DMSO | 100 mg/mL (658.07 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility |

Data for 4-Methoxyphenylboronic acid, a structurally similar compound, is provided as a proxy.[3]

Table 2: Temperature-Dependent Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents (mole fraction, x)

| Solvent | Isomer | T = 293.15 K | T = 303.15 K | T = 313.15 K | T = 323.15 K |

| Chloroform | ortho- | 0.150 | 0.210 | 0.285 | 0.350 |

| meta- | 0.040 | 0.062 | 0.092 | 0.105 | |

| para- | 0.032 | 0.051 | - | 0.088 | |

| Acetone | ortho- | 0.150 | 0.210 | 0.285 | 0.350 |

| meta- | 0.040 | 0.062 | 0.092 | 0.105 | |

| para- | 0.032 | 0.051 | - | 0.088 | |

| 3-Pentanone | ortho- | 0.190 | 0.260 | 0.350 | - |

| meta- | 0.045 | 0.070 | 0.105 | - | |

| para- | 0.036 | 0.057 | 0.088 | - | |

| Dipropyl ether | ortho- | 0.025 | 0.038 | 0.055 | 0.078 |

| meta- | 0.006 | 0.009 | 0.013 | 0.018 | |

| para- | 0.004 | 0.006 | 0.009 | 0.013 | |

| Methylcyclohexane | ortho- | 0.001 | 0.002 | 0.003 | 0.004 |

| meta- | <0.001 | <0.001 | <0.001 | 0.001 | |

| para- | <0.001 | <0.001 | <0.001 | <0.001 |

This data for isobutoxyphenylboronic acid isomers highlights the significant impact of substituent position and solvent polarity on solubility.[3]

Stability

The stability of (4-Hydroxy-3-methoxyphenyl)boronic acid is a critical consideration for its storage and use. Like other boronic acids, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

Arylboronic acids can undergo hydrolysis, particularly in the presence of moisture. Boronic esters, which are common derivatives, are also known to be sensitive to hydrolysis, converting back to the corresponding boronic acid. The rate of hydrolysis can be influenced by pH. While specific kinetic data for (4-Hydroxy-3-methoxyphenyl)boronic acid is not available, it is known that the hydrolysis of organotrifluoroborates (which generate boronic acids) can be pH-dependent, with some requiring acid catalysis for efficient hydrolysis.[4] This suggests that maintaining anhydrous conditions and controlling the pH of solutions are important for preventing degradation.

Thermal Stability

The thermal stability of (4-Hydroxy-3-methoxyphenyl)boronic acid has not been specifically reported. However, studies on polymers containing boronic acid groups have shown that these moieties can undergo thermolysis, leading to the formation of boronic anhydrides and boroxines through the loss of water.[5] This process can result in cross-linking, which may be a consideration in applications involving high temperatures. For a related compound, 4-methoxyphenylboronic acid, the melting point is reported to be in the range of 204-206 °C.

Photostability

The photostability of (4-Hydroxy-3-methoxyphenyl)boronic acid is not well-documented. However, the literature describes photocatalytic reactions of arylboronic acids, such as their conversion to phenols, which indicates that these compounds can be sensitive to light.[6][7] Therefore, it is advisable to store the compound protected from light.

Experimental Protocols

Determination of Solubility by the Dynamic Method

This protocol is adapted from established methods for determining the solubility of boronic acids in organic solvents.[3][8] The dynamic method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus:

-

(4-Hydroxy-3-methoxyphenyl)boronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or laser-based turbidity meter (optional, for enhanced precision)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (4-Hydroxy-3-methoxyphenyl)boronic acid into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).

-

Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or with a turbidity/luminance probe.

-

The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.

-

Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for determining boronic acid solubility.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the stability of (4-Hydroxy-3-methoxyphenyl)boronic acid, particularly its susceptibility to hydrolysis.

Materials and Apparatus:

-

(4-Hydroxy-3-methoxyphenyl)boronic acid

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

pH modifiers (e.g., formic acid, if necessary)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., a C18 column with low silanol activity to minimize on-column hydrolysis)[9]

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of (4-Hydroxy-3-methoxyphenyl)boronic acid in a suitable diluent (e.g., acetonitrile/water). Prepare samples for stability testing by subjecting the stock solution to various stress conditions (e.g., different pH values, elevated temperatures, exposure to light).

-

Chromatographic Conditions:

-

Column: XSelect Premier HSS T3 Column or similar.

-

Mobile Phase: A gradient of water and acetonitrile. The use of a pH modifier like formic acid should be evaluated, as it can influence on-column hydrolysis.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 35 °C).

-

-

Analysis: Inject the standard and stressed samples into the HPLC system.

-

Data Interpretation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound over time. The primary degradation product of hydrolysis will be the corresponding boronic acid.

Caption: Workflow for HPLC-based stability analysis.

Key Applications and Associated Pathways

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of (4-Hydroxy-3-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism involves a catalytic cycle with a palladium catalyst.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

In this reaction, R¹ would be an aryl or vinyl halide, and R² would be the (4-hydroxy-3-methoxyphenyl) group from the boronic acid. The reaction is typically carried out in the presence of a base, which activates the boronic acid for transmetalation.[10][11]

Conclusion

While specific quantitative solubility and stability data for (4-Hydroxy-3-methoxyphenyl)boronic acid are not extensively documented, this guide provides a framework for understanding its likely behavior based on the properties of related compounds. The presence of polar functional groups suggests good solubility in polar solvents. The primary stability concern is hydrolysis, which can be mitigated by controlling moisture and pH. The provided experimental protocols offer robust methods for researchers to determine the precise solubility and stability parameters relevant to their specific applications, thereby facilitating the effective use of this important building block in drug discovery and organic synthesis.

References

- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Photocatalytic metal-organic frameworks for the aerobic oxidation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (4-Hydroxy-3-methoxyphenyl)boronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. This document covers its commercial availability, key chemical properties, and detailed experimental protocols for its application in the synthesis of biologically active compounds. Furthermore, it elucidates the mechanism of action of compounds synthesized using this boronic acid, providing a deeper understanding of their therapeutic potential.

Commercial Availability and Physicochemical Properties

(4-Hydroxy-3-methoxyphenyl)boronic acid is readily available from a variety of commercial suppliers. Researchers can source this compound in various purities and quantities to suit their specific research needs. A summary of representative suppliers and their product specifications is provided below. Additionally, a pinacol ester derivative, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is also commercially available and offers an alternative for specific synthetic applications.

Table 1: Commercial Suppliers of (4-Hydroxy-3-methoxyphenyl)boronic acid

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLDpharm | (4-Hydroxy-3-methoxyphenyl)boronic acid | 182344-21-4 | ≥95% | Bulk quantities available upon inquiry[1] |

| CymitQuímica | Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | 182344-21-4 | 96% | 100mg, 250mg, 1g, 5g[2] |

| Echemi | (4-Hydroxy-3-methoxyphenyl)boronic acid | 182344-21-4 | 99% | Inquiry for quantities[3] |

| Sigma-Aldrich | 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | 269410-22-2 | 98% | 1g, 5g[4] |

Table 2: Physicochemical Properties of (4-Hydroxy-3-methoxyphenyl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₄ | --INVALID-LINK-- |

| Molecular Weight | 167.96 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| CAS Number | 182344-21-4 | --INVALID-LINK-- |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of (4-Hydroxy-3-methoxyphenyl)boronic acid is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[5][6] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[7][8]

General Workflow for a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the general workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue

(4-Hydroxy-3-methoxyphenyl)boronic acid is a crucial precursor in the synthesis of combretastatin A-4 and its analogues, which are potent anticancer agents that inhibit tubulin polymerization.[9] The following is a representative experimental protocol for the Suzuki-Miyaura coupling of (4-Hydroxy-3-methoxyphenyl)boronic acid with an appropriate aryl halide to form a combretastatin A-4 analogue.

Materials:

-

(4-Hydroxy-3-methoxyphenyl)boronic acid (1.1 equivalents)

-

Aryl bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene) (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), (4-Hydroxy-3-methoxyphenyl)boronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition and Degassing: Add the dioxane/water solvent mixture to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

As mentioned, (4-Hydroxy-3-methoxyphenyl)boronic acid is a key component in the synthesis of combretastatin A-4 analogues. Combretastatin A-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, and is a potent inhibitor of tubulin polymerization.[9][10] Its analogues often retain this biological activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

Combretastatin A-4 and its active analogues exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[4][11] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] Furthermore, the disruption of the microtubule network in endothelial cells leads to a shutdown of blood flow in tumors, classifying combretastatins as vascular-disrupting agents.[2][11]

The following diagram illustrates the signaling pathway of tubulin polymerization inhibition by a combretastatin A-4 analogue synthesized from (4-Hydroxy-3-methoxyphenyl)boronic acid.

References

- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Safety and Handling of (4-Hydroxy-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS No. 182344-21-4). The information is intended to guide laboratory personnel in the safe use of this compound and to provide essential safety information for risk assessments.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)boronic acid[1] |

| CAS Number | 182344-21-4[1] |

| Molecular Formula | C₇H₉BO₄[1] |

| Molecular Weight | 167.96 g/mol [1][2] |

| Appearance | Off-white to light yellow solid[2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |

Hazard Identification and Classification

(4-Hydroxy-3-methoxyphenyl)boronic acid is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Warning

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Respiratory Protection | NIOSH-approved respirator if dust is generated. |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid formation of dust and aerosols.[3]

-

Avoid contact with skin and eyes.[3]

-

Use non-sparking tools.[3]

-

Prevent fire caused by electrostatic discharge.[3]

Storage Conditions

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

For long-term storage, keep in a freezer under an inert atmosphere at -20°C.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled solid and place it in a suitable container for disposal.

-

Do not let the product enter drains.

Experimental Protocols

General Protocol for Safe Handling of Arylboronic Acids

This protocol outlines a general procedure for the safe handling of arylboronic acids like (4-Hydroxy-3-methoxyphenyl)boronic acid in a laboratory setting.

-

Preparation:

-

Before starting work, ensure that the Safety Data Sheet (SDS) has been reviewed and understood.

-

Verify that all necessary PPE is available and in good condition.

-

Ensure that the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment and reagents before handling the boronic acid.

-

-

Handling:

-

Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

-

Use a spatula to weigh and transfer the solid. Avoid creating dust clouds.

-

If preparing a solution, add the solid to the solvent slowly.

-

Ensure all containers are clearly labeled.

-

-

Waste Disposal:

-

Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

-

Decontamination:

-

Clean the work area thoroughly with an appropriate solvent after use.

-

Wash hands thoroughly with soap and water after handling the compound.

-

Visualizations

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids.[4][5][6][7][8]

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Safe Handling Procedure

This diagram outlines the logical flow of a safe handling procedure for (4-Hydroxy-3-methoxyphenyl)boronic acid.

Caption: Logical workflow for the safe handling of (4-Hydroxy-3-methoxyphenyl)boronic acid.

References

- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Reactivity of the hydroxyl and methoxy groups on the phenyl ring

An in-depth technical guide on the reactivity of the hydroxyl and methoxy groups on the phenyl ring, designed for researchers, scientists, and drug development professionals.

Executive Summary

The hydroxyl (-OH) and methoxy (-OCH₃) groups are pivotal substituents in organic chemistry, profoundly influencing the reactivity of the phenyl ring to which they are attached. Both groups are strong activating, ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions, a consequence of the dominant electron-donating resonance effect from the oxygen lone pairs. Despite this similarity, crucial differences in their reactivity exist, stemming from the nature of the atom attached to the oxygen (H vs. CH₃). Phenol is generally more reactive in EAS than anisole. Furthermore, their behavior in other key reactions, such as Friedel-Crafts acylation and acid-base reactions, diverges significantly. This guide provides a detailed exploration of their electronic effects, comparative reactivity with quantitative data, and protocols for key experimental transformations, offering a comprehensive resource for professionals in chemical and pharmaceutical sciences.

Electronic Effects of Hydroxyl and Methoxy Groups

The reactivity of phenol and anisole is governed by a combination of inductive and resonance effects.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to the withdrawal of electron density from the phenyl ring via the sigma bond. This effect, by itself, would deactivate the ring.

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[2][3]

For both the hydroxyl and methoxy groups, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect, leading to a net activation of the ring towards electrophilic attack.[2][4][5]

Caption: Resonance donation from oxygen in phenol and anisole.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

While both groups are strong activators, phenol is more reactive towards electrophilic aromatic substitution than anisole.[4][6][7][8] Phenol's high reactivity is so pronounced that reactions like bromination can proceed to polysubstitution even without a Lewis acid catalyst.[9] The difference in reactivity, though sometimes small, is significant and can be attributed to several factors.[10][11]

One explanation involves hyperconjugation in anisole, where the lone pair of electrons on the oxygen interacts with the antibonding molecular orbital of the C-H bonds of the methyl group.[7][10][11] This interaction slightly reduces the electron-donating capacity of the methoxy group into the ring compared to the hydroxyl group. Another theory suggests that the intermediate carbocation (sigma complex) formed during the substitution of phenol can be stabilized by the loss of a proton, which is a highly stable species. In contrast, the intermediate for anisole cannot be stabilized by the loss of an unstable methyl carbocation.[5][12]

Caption: General mechanism of electrophilic aromatic substitution.

Quantitative Reactivity Data

The activating effect of these groups can be quantified by comparing their reaction rates to that of benzene.

| Reaction | Benzene (Relative Rate) | Anisole (Relative Rate) | Phenol (Relative Rate) |

| Nitration | 1 | ~1 x 10⁴ | ~1 x 10⁵ |

| Bromination | 1 | ~3 x 10⁸ | ~1 x 10¹¹ |

| Friedel-Crafts Acylation | 1 | ~5 x 10⁵ | (Undergoes O-acylation) |

Note: Values are approximate and can vary with reaction conditions. The data illustrates the general trend of Reactivity: Phenol > Anisole >> Benzene.

Divergent Reactivity in Other Key Reactions

Significant differences between the hydroxyl and methoxy groups are observed in reactions not driven by electrophilic attack on the ring.

Acidity

Phenol is weakly acidic (pKa ≈ 10) because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[9] Anisole, being an ether, lacks an acidic proton and does not exhibit this property.[5] The formation of the highly nucleophilic phenoxide ion is central to reactions like the Williamson ether synthesis.

Friedel-Crafts Acylation

The behavior of phenols and anisoles under Friedel-Crafts acylation conditions is markedly different.

-

Phenols: The lone pair on the hydroxyl oxygen coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[13] Consequently, the reaction favors O-acylation on the oxygen atom to form a phenyl ester, particularly under kinetic control.[13][14] This ester can be induced to rearrange to the C-acylated product (a hydroxyarylketone) under thermodynamic control in a process known as the Fries rearrangement.[14]

-

Anisole: Lacking the acidic proton, anisole readily undergoes standard C-acylation on the electron-rich ring, yielding primarily the para-methoxy-substituted ketone.[14]

Caption: Contrasting acylation pathways for phenol and anisole.

Williamson Ether Synthesis

This reaction is characteristic of phenols and is a primary method for synthesizing aryl ethers like anisole. It involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a potent nucleophile, displacing a halide from a primary alkyl halide.[15][16][17]

Experimental Protocols

Protocol: Williamson Ether Synthesis of Anisole from Phenol

This protocol demonstrates the nucleophilic character of the phenoxide ion derived from the hydroxyl group.[18][19]

Objective: To synthesize anisole (methoxybenzene) from phenol.

Materials:

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Separatory funnel, round-bottom flask, condenser, heating mantle

Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve a known quantity of phenol in the 30% NaOH solution. The phenol will deprotonate to form sodium phenoxide.

-

Nucleophilic Substitution: To the sodium phenoxide solution, add methyl iodide dropwise while stirring. Attach a condenser and gently reflux the mixture for 30-45 minutes. The phenoxide ion will displace the iodide ion via an Sₙ2 reaction.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Washing: Combine the organic layers and wash with 5% NaOH solution to remove any unreacted phenol, followed by a wash with water and then brine.

-

Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude anisole can be purified by distillation.

Caption: Workflow for the Williamson ether synthesis.

Protocol: Friedel-Crafts Acylation of Anisole

This protocol illustrates the direct C-acylation of the activated anisole ring.

Objective: To synthesize 4-methoxyacetophenone from anisole.

Materials:

-

Anisole (C₆H₅OCH₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Ice, concentrated HCl, water, sodium bicarbonate solution

-

Drying and distillation apparatus

Procedure:

-

Setup: In a flask equipped with a stir bar and drying tube, cool a solution of anisole in dichloromethane in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

Acylation: Add acetyl chloride dropwise to the mixture. A reaction will occur, often with the evolution of HCl gas. After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The product, 4-methoxyacetophenone, can be purified by recrystallization or distillation.

Conclusion

The hydroxyl and methoxy groups are powerful activating, ortho-, para-directing substituents that significantly enhance the reactivity of the phenyl ring towards electrophiles. The subtle electronic differences between them render phenol more reactive than anisole in electrophilic aromatic substitution. Beyond this, their distinct chemical natures—the acidity of the hydroxyl proton versus the inertness of the methyl group—lead to fundamentally different outcomes in key synthetic transformations like acylation and ether synthesis. A thorough understanding of these nuances is essential for researchers and drug development professionals in designing synthetic routes and predicting the metabolic fate of aromatic compounds.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 7. brainly.in [brainly.in]

- 8. reddit.com [reddit.com]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. Anisole is less reactive than phenol towards electrophilic substitution r.. [askfilo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]

- 15. Phenol ether - Wikipedia [en.wikipedia.org]

- 16. Phenols | Research Starters | EBSCO Research [ebsco.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. The Williamson Ether Synthesis [cs.gordon.edu]

- 19. m.youtube.com [m.youtube.com]

The Versatility of (4-Hydroxy-3-methoxyphenyl)boronic Acid in Medicinal Chemistry: A Technical Guide

(4-Hydroxy-3-methoxyphenyl)boronic acid , a derivative of the naturally occurring phenolic compound ferulic acid, is a highly versatile building block and reactive intermediate in modern medicinal chemistry. Its unique structural features—a boronic acid moiety, a phenolic hydroxyl group, and a methoxy group—provide a trifecta of chemical handles for diverse applications. This guide explores its principal roles as a cornerstone in the synthesis of enzyme inhibitors via Suzuki-Miyaura cross-coupling and as a sophisticated trigger for designing tumor-selective, reactive oxygen species (ROS)-activated prodrugs.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₄ | [1] |

| Molecular Weight | 167.96 g/mol | [1] |

| CAS Number | 182344-21-4 | [1] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | 4-Hydroxy-3-methoxybenzeneboronic acid | [1] |

Application 1: Synthesis of Biaryl Enzyme Inhibitors via Suzuki-Miyaura Coupling

The (4-hydroxy-3-methoxyphenyl) moiety is a key structural motif in various biologically active natural products, such as Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[2] The Suzuki-Miyaura reaction is a paramount method for creating the C-C biaryl bond central to these structures, coupling an arylboronic acid with an aryl halide under palladium catalysis.[3] (4-Hydroxy-3-methoxyphenyl)boronic acid serves as an ideal precursor for the B-ring of CA-4 analogs and other biaryl enzyme inhibitors.

Target Molecule Example: Tubulin Polymerization Inhibitors

Tubulin inhibitors prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[4] A novel selenophene-based analog of CA-4, compound 7i , incorporates the 3-hydroxy-4-methoxyphenyl group and has demonstrated potent anti-proliferative activity against several human cancer cell lines.[4][5][6]

Quantitative Data: Anti-proliferative Activity

The following table summarizes the IC₅₀ values for compound 7i , which features the 3-hydroxy-4-methoxyphenyl moiety, highlighting its potent cytotoxic effects.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7i | Huh7 (Hepatocellular Carcinoma) | 0.080 | [7] |

| SGC-7901 (Gastric Cancer) | 0.12 | [7] | |

| MCF-7 (Breast Cancer) | 0.12 | [7] |

Visualizations: Synthetic Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing a biaryl tubulin inhibitor using (4-Hydroxy-3-methoxyphenyl)boronic acid and the biological pathway it targets.

Experimental Protocols

This protocol is a representative procedure for the synthesis of biaryl compounds.

-

Reaction Setup : To a round-bottom flask, add the aryl halide (1.0 eq.), (4-Hydroxy-3-methoxyphenyl)boronic acid (1.1-1.5 eq.), and a suitable solvent (e.g., 1,4-dioxane).

-

Degassing : Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Reagent Addition : Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biaryl compound.

This assay measures a compound's ability to inhibit the formation of microtubules from purified tubulin.[8][9]

-

Reagent Preparation : Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) to a final concentration of 3 mg/mL. Keep on ice.[9]

-

Compound Preparation : Prepare stock solutions of the test compound (e.g., Compound 7i) in DMSO. Create serial dilutions in general tubulin buffer to achieve final assay concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).[8]

-

Assay Plate Setup : Add 10 µL of the compound dilutions to a pre-warmed (37 °C) 96-well plate.

-

Initiation : To initiate polymerization, add 100 µL of the ice-cold tubulin solution supplemented with 1 mM GTP to each well.[9]

-

Data Acquisition : Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]

-

Analysis : Plot absorbance versus time to generate polymerization curves. The inhibitory activity can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of treated samples versus the vehicle control. Calculate the IC₅₀ value from the dose-response curve.

Application 2: ROS-Activated Prodrugs for Targeted Therapy

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), due to increased metabolic activity and mitochondrial dysfunction.[10] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Arylboronic acids serve as excellent ROS-responsive triggers. In the presence of H₂O₂, the C–B bond of (4-Hydroxy-3-methoxyphenyl)boronic acid is oxidatively cleaved to unmask a phenol.[11][12]

This reaction can be engineered into a prodrug in two ways:

-

Direct Masking : The boronic acid is used to mask a critical phenolic hydroxyl group on an active drug, rendering it inactive until it reaches the high-ROS tumor environment.

-

Self-Immolative Linker : The boronic acid is attached to a self-immolative linker. Upon H₂O₂-triggered cleavage, the unmasked phenol initiates an electronic cascade (e.g., a 1,6-elimination) that releases the active cytotoxic agent.[13]

Visualizations: Mechanism of ROS-Triggered Activation

The diagram below details the chemical transformation that enables ROS-activated drug release.

Experimental Protocol

This protocol, adapted from studies on phenylboronic acid, can be used to quantify the rate of ROS-triggered cleavage by monitoring changes in UV absorbance.[14]

-

Reagent Preparation : Prepare a stock solution of the (4-Hydroxy-3-methoxyphenyl)boronic acid-containing prodrug in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of ≤1 mM. Prepare a 100x stock solution of H₂O₂ in the same buffer.

-

Spectrophotometer Setup : Set a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum difference between the boronic acid reactant and the phenolic product.

-

Baseline Reading : Place 990 µL of the prodrug solution into a cuvette and record the initial absorbance (A_initial).

-

Reaction Initiation : Initiate the reaction by adding 10 µL of the 100x H₂O₂ stock solution to the cuvette. Mix quickly by inversion.

-

Data Acquisition : Immediately begin recording the absorbance over time in kinetic mode.

-

Analysis :

-

The initial velocity (v₀) is determined from the initial linear portion of the absorbance vs. time curve.

-

The reaction is typically first-order with respect to both the boronic acid and H₂O₂.

-

The observed second-order rate constant (k_obs) can be calculated using the equation: k_obs = v₀ / ([prodrug] * [H₂O₂])

-

This constant provides a quantitative measure of the prodrug's sensitivity to hydrogen peroxide.[14]

-

Conclusion and Future Outlook

(4-Hydroxy-3-methoxyphenyl)boronic acid is a powerful and strategic component in the medicinal chemist's toolkit. Its utility in the robust Suzuki-Miyaura coupling enables the efficient synthesis of complex biaryl structures, including potent enzyme inhibitors targeting critical disease pathways like cell division. Concurrently, its inherent reactivity towards hydrogen peroxide provides a sophisticated, bio-orthogonal trigger for the next generation of targeted prodrugs, promising enhanced efficacy and reduced side effects in cancer therapy. Future research will likely expand its use in developing novel inhibitors for other enzyme classes and in creating more complex, multi-stage smart therapeutics that respond to the unique biochemistry of pathological tissues.

References

- 1. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]